molecular formula C23H21BrFNO5 B11222046 Dimethyl 4-(3-bromo-4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11222046
M. Wt: 490.3 g/mol
InChI Key: NMEHVXLKMZRXNR-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a methoxyphenyl group, and a dihydropyridine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The bromine and fluorine-substituted phenyl ring and the methoxyphenyl group are introduced through subsequent substitution reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of cardiovascular drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting calcium ion flow. This interaction is crucial in its potential therapeutic effects, particularly in cardiovascular applications.

Comparison with Similar Compounds

3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar dihydropyridine core but differ in their substituents, which affect their biological activities and therapeutic applications. The presence of the bromine and fluorine-substituted phenyl ring and the methoxyphenyl group in 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE makes it unique and potentially more selective in its interactions with biological targets.

Properties

Molecular Formula

C23H21BrFNO5

Molecular Weight

490.3 g/mol

IUPAC Name

dimethyl 4-(3-bromo-4-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H21BrFNO5/c1-29-16-7-4-14(5-8-16)11-26-12-17(22(27)30-2)21(18(13-26)23(28)31-3)15-6-9-20(25)19(24)10-15/h4-10,12-13,21H,11H2,1-3H3

InChI Key

NMEHVXLKMZRXNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)F)Br)C(=O)OC

Origin of Product

United States

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